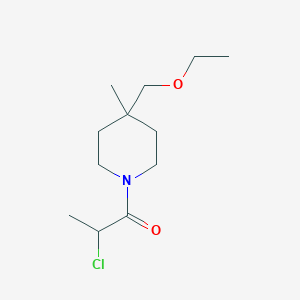
2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H22ClNO2 and its molecular weight is 247.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one, a compound with the CAS number 2098040-15-2, is a synthetic derivative featuring a piperidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antifungal, and antibacterial properties. This article reviews the biological activity of this compound based on available literature and research findings.
The chemical structure of this compound can be represented as follows:
This compound features a chloro substituent and an ethoxymethyl group attached to the piperidine ring, which may influence its biological interactions.
Antifungal Activity
Research indicates that compounds similar to this compound exhibit significant antifungal activity. For instance, studies on analogues of phenoxy ethanoic acid have shown effective antifungal properties against various pathogenic fungi, suggesting that structural modifications can enhance activity against fungal strains .
Antibacterial Activity
Similar compounds have also demonstrated moderate antibacterial activity against gram-negative bacteria. The structural characteristics of these compounds significantly affect their interaction with bacterial membranes, leading to varying degrees of efficacy compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented, with some showing up to 63% edema inhibition in animal models compared to standard drugs like diclofenac . This suggests that this compound may possess similar anti-inflammatory properties.
Study on Structural Analogues
A study conducted by Dahiya & Kaur (2007) evaluated various phenoxy acid analogues for their biological activities. The results indicated that modifications in the chemical structure could lead to enhanced biological effects, including anti-inflammatory and antimicrobial activities. The findings support the hypothesis that this compound may exhibit improved efficacy through structural optimization .
Pharmacological Profile
The pharmacological profile of this compound is still under investigation. Initial studies suggest that it may modulate inflammatory pathways and exhibit antimicrobial properties, but comprehensive studies are needed to fully elucidate its mechanism of action.
Propiedades
IUPAC Name |
2-chloro-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-4-16-9-12(3)5-7-14(8-6-12)11(15)10(2)13/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYKHZCIHQOFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)C(=O)C(C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















